molecular formula C19H22ClNO4S B12217176 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide

Cat. No.: B12217176
M. Wt: 395.9 g/mol
InChI Key: SGKOJTROOXRFQL-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide is a complex organic compound with a unique structure that combines a furan ring, a chlorophenyl group, and a tetrahydrothiophene dioxide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide typically involves multiple steps, starting with the preparation of the furan ring and the chlorophenyl group. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include chlorinating agents, furan derivatives, and thiophene compounds. The reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical studies to investigate cellular processes and interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific biological pathways.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Properties

Molecular Formula

C19H22ClNO4S

Molecular Weight

395.9 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)butanamide

InChI

InChI=1S/C19H22ClNO4S/c1-2-3-19(22)21(16-10-11-26(23,24)13-16)12-17-8-9-18(25-17)14-4-6-15(20)7-5-14/h4-9,16H,2-3,10-13H2,1H3

InChI Key

SGKOJTROOXRFQL-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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